molecular formula C9H10BrClO B13590923 2-(Bromomethyl)-4-chloro-1-ethoxybenzene

2-(Bromomethyl)-4-chloro-1-ethoxybenzene

Cat. No.: B13590923
M. Wt: 249.53 g/mol
InChI Key: WSGJKIXMYLLKJJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-1-ethoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, a chlorine atom at the fourth position, and an ethoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chloro-1-ethoxybenzene typically involves the bromination of 4-chloro-1-ethoxybenzene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane or acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chloro-1-ethoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-chloro-1-ethoxybenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products like 2-(Azidomethyl)-4-chloro-1-ethoxybenzene or 2-(Thiocyanoethyl)-4-chloro-1-ethoxybenzene.

    Oxidation: Products like 2-(Formyl)-4-chloro-1-ethoxybenzene or 2-(Carboxy)-4-chloro-1-ethoxybenzene.

    Reduction: 4-Chloro-1-ethoxybenzene.

Scientific Research Applications

2-(Bromomethyl)-4-chloro-1-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can be used to study the effects of halogenated compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-1-ethoxybenzene depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-chloro-1-ethoxybenzene is unique due to the presence of both bromomethyl and ethoxy groups on the benzene ring, which allows for a wide range of chemical modifications and applications. Its specific substitution pattern also provides distinct reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

2-(bromomethyl)-4-chloro-1-ethoxybenzene

InChI

InChI=1S/C9H10BrClO/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,6H2,1H3

InChI Key

WSGJKIXMYLLKJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CBr

Origin of Product

United States

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